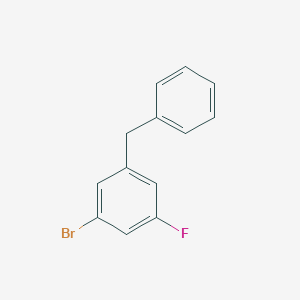

1-Benzyl-3-bromo-5-fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-bromo-5-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrF/c14-12-7-11(8-13(15)9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFWFFJPOJOIBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 1 Benzyl 3 Bromo 5 Fluorobenzene

Retrosynthetic Analysis Strategies for 1-Benzyl-3-bromo-5-fluorobenzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors.

Strategic Disconnections at the Aromatic and Benzylic Positions

The retrosynthetic analysis of this compound suggests two primary points for disconnection: the carbon-carbon bond between the benzyl (B1604629) group and the aromatic ring, and the carbon-halogen bonds on the phenyl ring. Disconnecting the benzyl group leads to a 3-bromo-5-fluorophenyl intermediate and a benzyl halide. This approach simplifies the problem to the synthesis of the disubstituted benzene (B151609) ring. Alternatively, disconnection of the bromine or fluorine atoms could be considered, although this often leads to less practical synthetic routes due to the challenges in selective halogenation.

A plausible retrosynthetic pathway involves the disconnection of the benzyl group, leading back to 3-bromo-5-fluorotoluene (B1272607). This precursor simplifies the synthetic challenge to the formation of the C-C bond at the benzylic position. Further disconnection of the bromine atom from 3-bromo-5-fluorotoluene would lead to 3-fluorotoluene (B1676563), a readily available starting material. The key challenge then becomes the regioselective bromination of 3-fluorotoluene.

Identification and Selection of Precursors for Multi-Substituted Aromatics

The selection of appropriate precursors is critical for the successful synthesis of this compound. Based on the retrosynthetic analysis, key precursors include:

3-Bromo-5-fluorotoluene: This compound serves as a direct precursor where the final step would be the introduction of the benzyl group.

1,3-Dibromo-5-fluorobenzene (B75295): This precursor could undergo a selective reaction, such as a Suzuki or Kumada coupling, to introduce the benzyl group at one of the bromine positions.

3-Bromo-5-fluorophenol: This precursor allows for the formation of a benzyl ether, which might then be rearranged or otherwise converted to the target C-benzylated product.

1-Bromo-3,5-difluorobenzene (B42898): This starting material could undergo a nucleophilic aromatic substitution reaction with a benzyl nucleophile.

Direct Synthesis Approaches to the this compound Scaffold

Direct synthesis approaches aim to construct the target molecule by sequentially introducing the functional groups onto a simpler aromatic starting material.

Electrophilic Aromatic Substitution Reactions for Controlled Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic rings. byjus.com However, achieving the desired 1,3,5-substitution pattern on a benzene ring through direct EAS can be challenging due to the directing effects of the substituents.

For instance, starting with fluorobenzene (B45895), bromination would predominantly yield the para- and ortho-isomers, with only a small amount of the meta-isomer. google.com Subsequent benzylation would be further complicated by the directing effects of the existing substituents.

A more controlled approach involves starting with a pre-functionalized ring. For example, the bromination of 3-fluorotoluene would be a key step. The methyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The interplay of these directing effects makes the regioselective introduction of bromine at the 5-position challenging.

| Reaction | Reagents | Key Considerations |

| Bromination | Br2, FeBr3 | The Lewis acid catalyst polarizes the bromine molecule, making it a stronger electrophile. mnstate.eduyoutube.com |

| Nitration | HNO3, H2SO4 | The nitronium ion (NO2+) is the active electrophile. byjus.com |

| Sulfonation | SO3, H2SO4 | This reaction is reversible, which can be exploited for strategic blocking and deblocking of positions. |

Nucleophilic Aromatic Substitution in Halogenated Benzene Systems

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org In the context of this compound synthesis, a potential SNAr reaction could involve the displacement of a halide from a di- or tri-halogenated benzene derivative.

For example, the reaction of 1-bromo-3,5-difluorobenzene with a benzyl nucleophile could potentially yield the target compound. prepchem.com The success of this reaction depends on the relative reactivity of the fluorine and bromine atoms towards nucleophilic attack. Generally, fluorine is a better leaving group in SNAr reactions than bromine. nih.govmdpi.com

The synthesis of related compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has been achieved through SNAr reactions, demonstrating the utility of this methodology for constructing highly substituted benzene rings. nih.gov

| Starting Material | Nucleophile | Conditions | Product |

| 1-Bromo-3,5-difluorobenzene | Benzyl alcohol/NaH | Dimethylacetamide, ambient temperature | Benzyl 3-bromo-5-fluorophenyl ether prepchem.com |

| Hexafluorobenzene | Various nucleophiles | Varies | Mono- or di-substituted products nih.gov |

| 2,4,6-Trinitrochlorobenzene | NaOH (aq) | Room temperature | 2,4,6-Trinitrophenol libretexts.org |

Friedel-Crafts Alkylation and Benzylation for Aryl-Benzylic Bond Formation

The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds to an aromatic ring. sioc-journal.cn In the synthesis of this compound, a Friedel-Crafts benzylation of 1-bromo-3-fluorobenzene (B1666201) could be envisioned.

However, Friedel-Crafts reactions are often plagued by issues such as polysubstitution and rearrangement of the alkylating agent. Moreover, the presence of deactivating groups like bromine and fluorine on the aromatic ring can significantly reduce its reactivity towards Friedel-Crafts alkylation.

A successful Friedel-Crafts acylation of fluorobenzene with benzoyl chloride has been reported using a trifluoromethanesulfonic acid and rare earth triflate composite catalyst, suggesting that with the right catalytic system, even deactivated rings can undergo this type of transformation. sioc-journal.cn The subsequent reduction of the resulting ketone would then be necessary to obtain the benzyl group.

| Reactants | Catalyst | Key Features |

| Benzene, Benzyl chloride | AlCl3 | Classic Friedel-Crafts benzylation. |

| Fluorobenzene, Benzoyl chloride | TfOH, Re(OTf)3 | Solvent-free conditions, high para-selectivity. sioc-journal.cn |

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For the synthesis of this compound, several transition metals, including palladium, copper, and nickel, are instrumental.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Heck) for C-C and C-X Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing C-C bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. nih.gov For the synthesis of this compound, a potential route involves the reaction of a benzylboronic acid or ester with 1,3-dibromo-5-fluorobenzene or 1-bromo-3-fluoro-5-iodobenzene. The selective reaction at the more reactive C-I or C-Br bond would yield the desired product. The use of potassium aryltrifluoroborates as coupling partners for benzyl halides has also been demonstrated to be an effective route to methylene-linked biaryl systems. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. nih.govnih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org While not a direct route to this compound, it is a powerful tool for the arylation of olefins. liverpool.ac.uk For instance, 3-bromo-5-fluorophenyl bromide could be coupled with styrene (B11656) to form a stilbene (B7821643) derivative, which could then be reduced to the target compound. The reaction is known for its high functional group tolerance and stereospecificity. liverpool.ac.uk The incorporation of fluorine-containing segments into molecules via the Mizoroki-Heck reaction is an attractive strategy for synthesizing fluorinated compounds. researchgate.netmdpi.com

Copper-Mediated Coupling Processes

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classical yet effective method for forming C-O, C-S, and C-N bonds. wikipedia.org

Ullmann Condensation: This reaction traditionally involves the coupling of an aryl halide with an alcohol, thiol, or amine in the presence of copper. wikipedia.orgchemeurope.com To synthesize a precursor to this compound, such as benzyl 3-bromo-5-fluorophenyl ether, one could react 1,3-dibromo-5-fluorobenzene with benzyl alcohol using a copper catalyst. prepchem.com Modern variations of the Ullmann reaction often utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgarkat-usa.org Recent advancements have focused on developing more efficient and environmentally friendly protocols, including the use of copper nanoparticles as catalysts. mdpi.com

Other Transition Metal Catalysis for Benzylic and Aryl Functionalization

Besides palladium and copper, other transition metals like nickel and iron have emerged as powerful catalysts for cross-coupling reactions.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are often used for the functionalization of benzylic C-H bonds and the cross-coupling of benzylic electrophiles. researchgate.netresearchgate.net For instance, nickel-catalyzed Kumada cross-coupling of benzylic sulfonamides with Grignard reagents can form diarylmethanes. digitellinc.com Nickel catalysis can also be employed in reductive cross-coupling reactions of benzylic alcohols with alkenyl triflates to produce benzyl-substituted alkenes. rsc.org These methods highlight the potential of nickel in constructing the diaryl- or triarylmethane core structure. acs.org

Iron-Catalyzed Cross-Coupling: Iron, being an earth-abundant and low-cost metal, is an attractive alternative to precious metal catalysts. nih.gov Iron-catalyzed Friedel-Crafts reactions can be used to synthesize diarylmethanes from benzylic alcohols and arenes. rsc.org Iron catalysts have also been shown to mediate the cross-coupling of diarylmethanes with various nucleophiles. nih.govresearchgate.net For example, iron(III) triflate has been used to catalyze the Friedel-Crafts reaction of 2,2-difluoro-1-arylethyl phosphates with arenes to afford difluoromethylated diarylmethanes. rsc.org

Emerging and Advanced Synthetic Techniques

In addition to traditional catalytic methods, modern synthetic chemistry is increasingly turning towards photochemical and electrochemical techniques to drive chemical transformations. These methods often offer unique reactivity and selectivity profiles.

Photochemical Synthesis and Photoinduced Transformations of Halogenated Benzyl Systems

Photochemistry utilizes light to initiate chemical reactions, often proceeding through radical intermediates.

Photochemical Halogenation: Photochemical methods can be employed for the selective halogenation of C-H bonds. For instance, the photochemical radical C-H halogenation of benzyl N-methyliminodiacetyl (MIDA) boronates has been reported for the synthesis of α-haloboronates. nih.gov Similarly, visible-light-mediated benzylic C-H bond functionalization can lead to the formation of benzyl bromides. lookchem.com Site-selective aliphatic C-H bromination using N-bromoamides and visible light has also been demonstrated. researchgate.net

Photoinduced Transformations: The photochemistry of various benzyl derivatives has been studied, revealing pathways for rearrangements and bond formations. acs.org For example, the photolysis of hydroxylated polybrominated diphenyl ethers has been shown to lead to the formation of halogenated dioxins. nih.gov The decarboxylation of arylacetic acids under photochemical conditions can generate benzyl radicals for subsequent reactions. acs.org

Electrochemical Methods for Selective C-X Bond Activation

Electrochemistry offers a powerful tool for activating chemical bonds by controlling the electrode potential.

Electrochemical C-X Bond Activation: Electrochemical methods can be used for the selective activation of carbon-halogen (C-X) bonds. While specific electrochemical synthesis of this compound is not widely reported, the principles of electrochemical C-X bond activation in polyhalogenated aromatics are well-established. This approach could potentially allow for the selective reduction of one C-Br bond in a polybrominated precursor, followed by a cross-coupling reaction. The combination of electrochemistry with nickel catalysis has been shown to achieve the direct arylation of benzylic C-H bonds. researchgate.net

Application of Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles is crucial for developing sustainable and environmentally responsible synthetic processes. For a compound like this compound, this involves moving away from traditional, hazardous methods toward more benign alternatives.

Key green chemistry strategies applicable to this synthesis include:

Use of Safer Reagents: Traditional Friedel-Crafts reactions often employ toxic benzyl halides. A greener approach involves substituting these with less hazardous reagents like benzyl alcohol or benzylic phosphates. rsc.orgbeilstein-journals.orgnih.gov The primary byproduct when using benzyl alcohol is water, which is significantly more environmentally benign than the hydrogen chloride generated from benzyl chloride. wikipedia.org

Catalyst Selection: Stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) are common in classical Friedel-Crafts reactions but generate significant corrosive and toxic waste. beilstein-journals.orgnih.gov Green alternatives focus on using catalytic amounts of solid acids, heteropolyacids, or recyclable metal catalysts. nih.govgoogle.com These catalysts are often easier to separate from the reaction mixture, can be reused multiple times, and reduce waste streams. google.com

Alternative Solvents and Conditions: The use of chlorinated solvents such as dichloromethane (B109758) can be replaced with greener options. Research on related diarylmethane syntheses has demonstrated success in aqueous media or even under solvent-free conditions. beilstein-journals.orgnih.govsioc-journal.cn Solvent-free reactions, in particular, reduce volatile organic compound (VOC) emissions and simplify product purification. sioc-journal.cn

Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. Using benzyl alcohol instead of benzyl chloride improves atom economy, as does the use of catalytic rather than stoichiometric reagents.

By adopting these principles, the synthesis of this compound can be designed to be safer, more efficient, and have a lower environmental impact.

Optimization of Reaction Parameters and Yield Enhancement Methodologies

Optimizing the reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing side reactions, such as the formation of isomers or poly-benzylated products.

Catalyst and Ligand Design for Enhanced Selectivity and Efficiency

The choice of catalyst is the most critical factor in a Friedel-Crafts reaction. While traditional Lewis acids like AlCl₃ are effective, they suffer from issues like moisture sensitivity, high catalyst loading, and the generation of problematic waste. nih.govacs.org Modern catalyst design focuses on overcoming these limitations.

Catalyst Systems for Diarylalkane Synthesis

| Catalyst Type | Example(s) | Key Advantages | Relevant Findings |

|---|---|---|---|

| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, low cost. | Effective but require stoichiometric amounts and generate significant waste. Prone to causing side reactions. numberanalytics.comijpcbs.com |

| Solid Acid Catalysts | Zeolites, Montmorillonite clay, Mo/Nb/W composite oxides | Reusable, easily separated, stable, reduced corrosion and waste. | Molybdenum-based composite oxides show high conversion (100%) and selectivity (>99%) for diphenylmethane (B89790) synthesis. google.com |

| Heteropolyacids | H₃PW₁₂O₄₀ | Extremely strong Brønsted acidity, high efficiency, can be recycled. | Recognized as environmentally friendly and highly active catalysts for diarylmethane synthesis. nih.gov |

| Advanced Metal Catalysts | Re₂O₇, Pd(OAc)₂, CuI | High efficiency at low loadings, broad substrate scope, high chemoselectivity. | Re₂O₇ is exceptionally effective for coupling benzylic alcohols with arenes. rsc.orgnih.gov Copper and Palladium catalysts are effective for cross-coupling reactions. researchgate.netorganic-chemistry.org |

| Rare Earth Catalysts | Rare Earth Trifluoromethanesulfonates (Triflates), e.g., La(OTf)₃ | Can be used in smaller quantities than traditional catalysts, often reusable. | A synergistic effect with TfOH allows for a reduction in the amount of acid needed in acylation reactions of fluorobenzene. sioc-journal.cn |

For the synthesis of this compound, the directing effects of the bromo and fluoro substituents must be considered. Both are ortho-, para-directing, but deactivating. A highly selective catalyst would be required to favor benzylation at the C1 position relative to the other available positions on the 1-bromo-3-fluorobenzene ring. Modern catalysts like Re₂O₇ or specifically designed solid acids could offer this enhanced selectivity. google.comnih.gov

Influence of Solvent Systems and Reaction Media on Outcome

The solvent plays a crucial role in solubilizing reactants, stabilizing intermediates, and influencing reaction rates and selectivity.

Non-Polar Solvents: Traditional Friedel-Crafts reactions often use non-polar solvents like carbon disulfide or dichloromethane. numberanalytics.com While effective, these are often toxic and environmentally harmful.

Solvent-Free Conditions: Performing the reaction without a solvent is a key goal of green chemistry. For example, the acylation of fluorobenzene has been successfully carried out under solvent-free conditions, which simplifies workup and reduces waste. sioc-journal.cn

Polar Solvents: The use of highly polar solvents can have a pronounced effect on reaction efficiency, especially when the reaction proceeds through a carbocation intermediate. nih.gov Hexafluoroisopropanol (HFIP), for instance, is an extremely polar, non-nucleophilic, hydrogen-bond-donating solvent that can significantly enhance reaction rates and sequester water byproducts. nih.gov

Aqueous Systems: In some cases, reactions can be performed "on water," leveraging the hydrophobic effect to promote the reaction between non-polar substrates. nih.gov This approach is highly desirable from an environmental perspective but is typically limited to highly reactive substrates. beilstein-journals.orgnih.gov

For the benzylation of 1-bromo-3-fluorobenzene, a solvent like HFIP could be particularly advantageous, potentially accelerating the reaction of this deactivated aromatic ring. nih.gov

Temperature, Pressure, and Concentration Effects on Reaction Kinetics

Careful control of temperature, pressure, and reactant concentration is essential for optimizing the synthesis.

Temperature: Friedel-Crafts alkylations are typically conducted at temperatures ranging from 0°C to 100°C. numberanalytics.com Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions, such as polyalkylation or isomerization. numberanalytics.comnumberanalytics.com For a deactivated substrate like 1-bromo-3-fluorobenzene, a moderate temperature, perhaps in the range of 40-80°C, would likely be required to achieve a reasonable rate without excessive byproduct formation. nih.govethz.ch

Pressure: Most Friedel-Crafts benzylation reactions are carried out at atmospheric pressure, simplifying the required apparatus.

Concentration: To prevent polyalkylation, where more than one benzyl group is attached to the aromatic ring, a large excess of the aromatic substrate (1-bromo-3-fluorobenzene) is often used. numberanalytics.com This ensures that the benzyl carbocation intermediate is more likely to encounter a molecule of the monosubstituted arene rather than the already benzylated product.

Table of Reaction Parameters from Analogous Syntheses

| Reaction | Catalyst | Solvent | Temperature (°C) | Key Finding |

|---|---|---|---|---|

| Benzene + Benzyl Alcohol | Mo/Nb/W composite oxide | Benzene (reactant and solvent) | 85 | 100% conversion of benzyl alcohol with >99% selectivity for diphenylmethane. google.com |

| p-Xylene + Benzylic Alcohols | Re₂O₇·SiO₂ | Hexafluoroisopropanol (HFIP) | 80 | Highly efficient process with low catalyst loading (1 mol%). nih.gov |

| Fluorobenzene + Benzoyl Chloride | La(OTf)₃ / TfOH | None (Solvent-free) | 140 | High yield (87%) and selectivity (>99%) for the para-product. sioc-journal.cn |

Considerations for Process Scale-Up and Industrial Applicability

Transitioning a synthetic route from the laboratory to an industrial scale introduces several practical and economic challenges.

Catalyst Management: The cost, stability, and reusability of the catalyst are critical. While traditional AlCl₃ is cheap, its single-use nature and the cost associated with treating the acidic waste it generates are significant drawbacks on a large scale. acs.org Solid acid catalysts are highly advantageous as they can be filtered out and reused, making the process more economically viable and sustainable. google.com

Reagent Handling: The choice of reagents impacts safety and infrastructure requirements. Using benzyl alcohol instead of the more corrosive and toxic benzyl chloride is preferable for large-scale operations. nih.gov Similarly, avoiding moisture-sensitive catalysts like AlCl₃ simplifies reactor design and operational procedures. acs.org

Process Type (Batch vs. Continuous): While many lab syntheses are performed in batch reactors, continuous flow processes can offer better control over reaction parameters, improved safety, and more consistent product quality, especially for exothermic reactions. google.com

Waste Disposal and Environmental Impact: Minimizing waste is a key driver for industrial process design. The ideal process generates only benign byproducts (like water) and allows for catalyst recycling, thereby reducing the environmental footprint and disposal costs. nih.govgoogle.com

For the industrial production of this compound, a process utilizing a recyclable solid acid catalyst, benzyl alcohol as the benzylation agent, and optimized temperature and concentration controls would represent a robust, efficient, and environmentally conscious approach.

Reaction Mechanisms and Mechanistic Investigations of 1 Benzyl 3 Bromo 5 Fluorobenzene Transformations

Fundamental Mechanistic Pathways Associated with Halogenated Benzyl (B1604629) Compounds

Halogenated benzyl compounds are versatile substrates in organic synthesis, capable of undergoing reactions at the benzylic carbon, on the aromatic ring, or via radical processes.

The carbon atom of the benzyl group is a primary site for nucleophilic substitution reactions. Benzyl halides can react through both S(_N)1 and S(_N)2 mechanisms, with the preferred pathway influenced by the reaction conditions. quora.comucalgary.ca

S(_N)1 Mechanism : This unimolecular pathway involves a two-step process initiated by the departure of a leaving group to form a carbocation intermediate. dalalinstitute.com In the case of benzyl halides, the resulting benzyl carbocation is significantly stabilized by resonance, as the positive charge is delocalized over the adjacent benzene (B151609) ring. quora.com This stabilization lowers the activation energy for carbocation formation, making the S(_N)1 pathway feasible even for primary benzylic halides under appropriate conditions, such as in the presence of polar protic solvents. youtube.com

S(_N)2 Mechanism : This bimolecular mechanism is a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. dalalinstitute.commasterorganicchemistry.com This pathway is favored for primary benzylic halides due to the low steric hindrance at the benzylic carbon. ucalgary.ca Strong nucleophiles and polar aprotic solvents typically promote the S(_N)2 reaction. youtube.com For 1-benzyl-3-bromo-5-fluorobenzene, the primary benzylic carbon is susceptible to S(_N)2 attack.

Single Electron Transfer (SET) : Radical nucleophilic substitution can also occur via a Single Electron Transfer (SET) mechanism. This process involves the transfer of an electron from a nucleophile to the substrate, generating a radical anion intermediate. rsc.org This intermediate can then fragment, cleaving the carbon-halogen bond to form a benzyl radical and a halide anion. The benzyl radical can then react with the nucleophile. Thermodynamic estimates suggest that for benzyl chloride and bromide, the cleavage of the carbon-halogen bond can be concerted with the initial electron addition. rsc.org

| Mechanism | Rate Determining Step | Intermediate | Stereochemistry | Favored By |

| S(_N)1 | Unimolecular (Leaving group departure) | Carbocation (Resonance-stabilized) | Racemization | Polar protic solvents, weak nucleophiles |

| S(_N)2 | Bimolecular (Nucleophilic attack) | Transition state (Pentacoordinate) | Inversion of configuration | Polar aprotic solvents, strong nucleophiles, low steric hindrance |

| SET | Electron transfer/Bond cleavage | Radical anion | Varies | Strong electron-donating nucleophiles |

Electrophilic aromatic substitution (EAS) involves the substitution of an atom, typically hydrogen, on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. msu.edu

For this compound, the aromatic ring has three substituents: a benzyl group, a bromine atom, and a fluorine atom.

The benzyl group is considered an activating group because it donates electron density to the ring via hyperconjugation and weak induction, thus stabilizing the carbocation intermediate (sigma complex). masterorganicchemistry.com It is an ortho, para-director. masterorganicchemistry.com

Halogens (bromine and fluorine) are deactivating groups due to their strong electron-withdrawing inductive effect. libretexts.orgquora.com However, they are also ortho, para-directors because their lone pairs can donate electron density through resonance, which preferentially stabilizes the carbocation intermediates formed during ortho and para attack. masterorganicchemistry.comstackexchange.com

The benzylic position is particularly susceptible to radical reactions because the C-H bond is weakened by the stability of the resulting benzyl radical. libretexts.org This radical is highly stabilized by resonance, with the unpaired electron delocalized over the entire benzene ring. jove.comnumberanalytics.comnumberanalytics.com

Benzylic halogenation, for instance, typically proceeds via a free-radical chain mechanism under conditions of heat, light, or with the use of a radical initiator like N-bromosuccinimide (NBS). jove.comjove.comyoutube.com The mechanism involves three stages:

Initiation : Homolytic cleavage of a weak bond (e.g., in a peroxide initiator or Br₂) to form initial radicals. chemistry.coach

Propagation : A radical abstracts a benzylic hydrogen to form the stable benzyl radical. This radical then reacts with a halogen source (like Br₂) to form the benzyl halide and a new radical, which continues the chain. youtube.comchemistry.coach

Termination : Two radicals combine to form a stable, non-radical product. chemistry.coach

The high regioselectivity for the benzylic position is a direct consequence of the resonance stabilization of the benzyl radical intermediate. jove.comjove.com

Impact of Halogen Substituents on Chemical Reactivity and Regioselectivity

The bromine and fluorine atoms attached to the benzene ring of this compound have profound electronic and steric effects on its reactivity.

Halogens exhibit a dual electronic effect on aromatic rings: a deactivating inductive effect and a resonance effect that directs electrophiles. lumenlearning.com

Inductive Effect (-I) : Both fluorine and bromine are highly electronegative and withdraw electron density from the benzene ring through the sigma bond network. quora.com This effect reduces the ring's nucleophilicity, making it less reactive towards electrophiles than benzene itself. msu.edu Fluorine is more electronegative than bromine, so its inductive withdrawal is stronger, leading to greater deactivation of the ring. vaia.com

Resonance Effect (+R) : Halogens possess lone pairs of electrons that can be donated to the aromatic pi-system through resonance. stackexchange.com This donation stabilizes the carbocation intermediate formed during electrophilic attack, particularly when the attack is at the ortho or para positions. This resonance donation is what makes halogens ortho, para-directors despite their deactivating nature. libretexts.org The efficiency of resonance depends on the overlap between the p-orbitals of the halogen and the carbon of the ring. Fluorine's 2p orbital overlaps more effectively with carbon's 2p orbital than bromine's larger 4p orbital does. stackexchange.com

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity |

| Fluorine | 3.98 | Strong | Moderate (good 2p-2p overlap) | Deactivating |

| Bromine | 2.96 | Moderate | Weak (poor 4p-2p overlap) | Deactivating |

When a disubstituted or polysubstituted benzene ring undergoes electrophilic substitution, the position of the incoming group is determined by the cumulative directing effects and steric hindrance of the existing substituents. jove.comjove.com

In this compound, all three substituents (benzyl, bromo, fluoro) are ortho, para-directors. masterorganicchemistry.compressbooks.pub

The benzyl group directs to positions 2 and 6 (ortho) and 4 (para).

The bromo group at C3 directs to positions 2, 4, and 6 (ortho and para).

The fluorine group at C5 directs to positions 4 and 6 (ortho) and 2 (para).

Achieving Regiocontrol in Functionalization and Derivatization Reactions

The regiochemical outcome of functionalization reactions on the this compound ring is governed by the directing effects of its three substituents: the benzyl group, the bromine atom, and the fluorine atom. The benzyl group, being an alkyl substituent, is generally considered an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the electron-donating inductive effect and hyperconjugation of the methylene (B1212753) bridge. Conversely, both bromine and fluorine are halogens, which are deactivating groups yet also ortho, para-directors due to the interplay of their electron-withdrawing inductive effects and electron-donating resonance effects.

This creates a complex scenario where the substituents have competing directing effects. The benzyl group at position 1 would direct incoming electrophiles to positions 2, 4, and 6. The bromine at position 3 would direct to positions 2, 4, and 6. The fluorine at position 5 would also direct to positions 2, 4, and 6. Therefore, all three substituents direct towards the same positions (2, 4, and 6).

However, the relative activating and deactivating strengths of these groups, along with steric hindrance, would ultimately determine the final product distribution. The benzyl group is activating, while both halogens are deactivating. It is plausible that the activating nature of the benzyl group would make the positions ortho and para to it more susceptible to electrophilic attack. Steric hindrance from the relatively bulky benzyl and bromo groups might influence the accessibility of the adjacent positions.

Unfortunately, a thorough search of scientific databases reveals no published experimental studies that specifically investigate the regioselectivity of functionalization reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on this compound. Without such studies, any discussion of regiocontrol remains purely theoretical. There is a clear need for experimental work to determine the actual product ratios and to elucidate the dominant directing effects in this specific molecule.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

A quantitative understanding of the reactivity of this compound requires kinetic and thermodynamic data. Such studies would provide valuable insights into the energy profiles of its reactions and the factors that govern reaction rates and equilibria.

Determination of Rate-Determining Steps and Reaction Profiles

A detailed reaction profile would map the energy changes throughout the reaction, identifying transition states and intermediates. The activation energy for the formation of the arenium ion would be a key parameter obtainable from such a profile.

However, no kinetic studies detailing the rate constants, activation energies, or complete reaction profiles for any transformation of this compound have been reported in the available scientific literature.

Analysis of Thermodynamic Driving Forces and Equilibrium Constants

Thermodynamic studies would provide information on the relative stability of reactants and products, quantified by parameters such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). The equilibrium constant (Keq) for a given reaction would indicate the extent to which the reaction proceeds to completion under specific conditions.

For functionalization reactions of this compound, thermodynamic data would be invaluable for predicting the feasibility of a reaction and for optimizing reaction conditions to maximize product yield. For instance, understanding the thermodynamics of various cross-coupling reactions at the bromine site would be crucial for its use in the synthesis of more complex molecules.

As with kinetic data, there is a notable absence of published thermodynamic data for reactions involving this compound. This lack of fundamental data hinders the full exploitation of this compound in synthetic chemistry and underscores the need for further research in this area.

Advanced Spectroscopic Characterization and Structure Elucidation of 1 Benzyl 3 Bromo 5 Fluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of 1-Benzyl-3-bromo-5-fluorobenzene is anticipated to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group and the substituted phenyl ring.

Benzyl Protons: The five protons of the unsubstituted phenyl ring of the benzyl group are expected to appear as a complex multiplet, typically in the range of δ 7.2-7.4 ppm. The two methylene (B1212753) protons (-CH₂-) connecting the phenyl rings would present as a sharp singlet around δ 4.0 ppm, as they are chemically equivalent and lack adjacent protons for coupling.

Substituted Phenyl Protons: The three protons on the 3-bromo-5-fluorophenyl ring will each produce a unique signal due to their distinct chemical environments and coupling interactions with the neighboring fluorine atom and other protons.

The proton at the C2 position is expected to show a triplet or doublet of doublets due to coupling with the adjacent proton at C6 and the fluorine atom at C5.

The proton at the C4 position will likely appear as a doublet of doublets due to coupling with the adjacent protons at C2 and C6, as well as the fluorine atom.

The proton at the C6 position is anticipated to be a triplet or doublet of doublets, coupling with the proton at C2 and the fluorine atom.

The precise chemical shifts and coupling constants (J-values) are critical for assigning each proton to its specific position on the ring.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, thirteen distinct signals are expected, one for each unique carbon atom.

Benzyl Group Carbons: The methylene carbon (-CH₂-) would likely appear in the range of δ 40-50 ppm. The carbons of the unsubstituted phenyl ring will show signals in the aromatic region (δ 125-140 ppm), with the ipso-carbon (the one attached to the methylene group) appearing at a slightly different shift.

Substituted Phenyl Ring Carbons: The carbons of the 3-bromo-5-fluorophenyl ring will have their chemical shifts influenced by the attached substituents.

The carbon atom bonded to the fluorine (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F) and is expected to be found at a downfield chemical shift.

The carbon atom bonded to the bromine (C3) will show a signal in the aromatic region, with its chemical shift influenced by the electronegativity and diamagnetic anisotropy of the bromine atom.

The remaining aromatic carbons will display signals whose precise shifts are determined by the combined electronic effects of the benzyl, bromo, and fluoro substituents.

Simultaneous proton and fluorine decoupling can simplify the spectrum to show a single singlet for each carbon atom, aiding in the identification of all carbon resonances. magritek.com

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C5 position. This signal will be split into a multiplet due to coupling with the neighboring aromatic protons (at C4 and C6). The chemical shift of this fluorine signal provides a sensitive probe of the electronic environment of the substituted benzene (B151609) ring.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, it would show cross-peaks between the coupled protons on the substituted aromatic ring, helping to trace the proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for definitively assigning the ¹³C signals for all protonated carbons in both the benzyl and the substituted phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary (non-protonated) carbons. For example, correlations would be expected from the methylene protons to the ipso-carbons of both phenyl rings and to the C2 and C6 carbons of the substituted ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of nuclei. It would show cross-peaks between protons that are close to each other in space, even if they are not directly bonded. For example, a NOESY spectrum could reveal correlations between the methylene protons and the protons at the C2' and C6' positions of the benzyl group's phenyl ring, as well as with the C2 and C6 protons of the substituted ring, confirming their relative orientation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound would exhibit several characteristic absorption bands.

Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on both aromatic rings.

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the methylene (-CH₂) bridge would appear just below 3000 cm⁻¹.

C=C Aromatic Ring Stretching: A series of bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene rings.

C-F Stretching: A strong absorption band, typically in the range of 1100-1250 cm⁻¹, would be indicative of the C-F bond stretching vibration.

C-Br Stretching: The C-Br stretching vibration is expected to produce a band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the 1,3,5-trisubstituted benzene ring would give rise to characteristic out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region, which can help confirm the substitution pattern.

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation and characterization of this compound and its derivatives.

Conformational Insights from Vibrational Modes

In such molecules, key vibrational modes sensitive to conformational changes include the C-H stretching and bending vibrations of the phenyl rings and the methylene bridge, as well as skeletal vibrations of the aromatic rings. For instance, the C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. core.ac.uk The in-plane and out-of-plane bending vibrations of the C-H bonds, usually found in the 1300-1000 cm⁻¹ and 900-670 cm⁻¹ regions respectively, can be influenced by the relative orientation of the two phenyl rings. core.ac.uk

The C-F stretching vibration is a characteristic band, generally observed around 1260 cm⁻¹. core.ac.uk Variations in the position and intensity of this band, along with the C-Br stretching mode (typically at lower wavenumbers), can provide information about the electronic effects of the substituents and their influence on the molecular geometry. The torsional modes, which correspond to the twisting of the phenyl rings relative to each other, occur at very low frequencies and are often difficult to observe experimentally but can be predicted through computational methods.

A comprehensive analysis would involve comparing the experimental FTIR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) for different possible conformers. By matching the calculated vibrational frequencies with the observed spectral bands, the most stable conformation in the ground state can be determined.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, MS and HRMS provide definitive confirmation of its elemental composition and offer insights into its fragmentation behavior under ionization.

Accurate Molecular Weight Determination and Elemental Composition Analysis

High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. The theoretical exact mass of this compound (C₁₃H₁₀BrF) can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F).

Table 1: Theoretical Isotopic Masses for this compound

| Isotope | Abundance (%) | Atomic Mass (Da) |

|---|---|---|

| ¹²C | 98.93 | 12.000000 |

| ¹H | 99.9885 | 1.007825 |

| ⁷⁹Br | 50.69 | 78.918337 |

| ⁸¹Br | 49.31 | 80.916291 |

The presence of bromine results in a characteristic isotopic pattern in the mass spectrum. The two major isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundances, leading to two peaks of almost equal intensity separated by approximately 2 Da. This isotopic signature is a key identifier for bromine-containing compounds.

Table 2: Calculated Exact Masses for the Molecular Ion of this compound

| Molecular Formula | Ion | Calculated Exact Mass (Da) |

|---|---|---|

| C₁₃H₁₀⁷⁹BrF | [M]⁺ | 263.9949 |

An experimental HRMS measurement that matches these calculated values to within a few parts per million (ppm) provides strong evidence for the elemental composition C₁₃H₁₀BrF.

Elucidation of Fragmentation Pathways for Structural Confirmation

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a roadmap to the molecule's structure. While specific fragmentation data for this exact compound is not published, the pathways can be predicted based on the known stability of benzylic carbocations and the chemistry of halogenated aromatic compounds.

A primary fragmentation pathway would likely involve the cleavage of the C-C bond between the methylene group and the substituted phenyl ring, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is a very common and stable fragment for benzyl-substituted compounds. Another significant fragmentation would be the loss of the bromine atom, resulting in a [M-Br]⁺ fragment.

Table 3: Plausible Fragmentation Pathways for this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | Fragmentation Pathway |

|---|---|---|---|

| [C₁₃H₁₀BrF]⁺ | Molecular Ion | 264 | Ionization |

| [C₇H₇]⁺ | Tropylium ion | 91 | Benzylic cleavage |

| [C₁₃H₁₀F]⁺ | [M-Br]⁺ | 185 | Loss of bromine radical |

Further fragmentation of the bromofluorophenyl fragment could involve the loss of a fluorine atom or other rearrangements. Analysis of these pathways, often aided by tandem mass spectrometry (MS/MS), allows for detailed structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. This technique provides information about the chromophores present in the molecule and its photophysical properties.

Analysis of Electronic Transitions and Chromophore Features

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the two aromatic rings. The benzyl group and the 3-bromo-5-fluorophenyl group act as the primary chromophores. The absorption bands in aromatic compounds typically arise from π → π* transitions.

The benzene ring itself exhibits characteristic absorption bands, which are modified by the presence of substituents. The benzyl group, being an alkyl substituent on a phenyl ring, would cause a slight red shift (bathochromic shift) of these bands. The halogen substituents (bromine and fluorine) on the other ring also influence the electronic transitions. Their electron-withdrawing inductive effects and electron-donating resonance effects can alter the energy levels of the molecular orbitals involved in the transitions.

Investigation of Photophysical Properties (e.g., Absorption Maxima, Molar Absorptivity)

The key parameters obtained from a UV-Vis spectrum are the wavelengths of maximum absorption (λ_max) and the molar absorptivity (ε) at each maximum. While experimental data for this compound is not publicly available, we can infer its likely properties from related compounds.

For example, a study on 3-bromo-5-fluorobenzonitrile (B1333829) showed an absorption maximum at 298 nm in ethanol. core.ac.uk Benzene itself has a primary absorption band around 255 nm. The combination of the benzyl group and the substituted phenyl ring in this compound would likely result in multiple absorption bands in the UV region, with λ_max values probably falling in the range of 260-300 nm.

Table 4: Predicted UV-Vis Absorption Properties of this compound

| Solvent | Predicted λ_max (nm) | Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Associated Transition |

|---|---|---|---|

| Ethanol/Methanol | ~260-270 | Moderate | π → π* (Benzene-like band) |

The molar absorptivity (ε) is a measure of how strongly the compound absorbs light at a given wavelength and is determined using the Beer-Lambert law. The values of ε are useful for quantitative analysis. A detailed experimental study would be necessary to accurately determine the λ_max and ε values for this compound and to fully characterize its photophysical properties.

Computational Chemistry and Theoretical Investigations of 1 Benzyl 3 Bromo 5 Fluorobenzene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods solve the Schrödinger equation (or its relativistic equivalent) to determine the electronic structure and other key characteristics.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. A typical DFT study on 1-Benzyl-3-bromo-5-fluorobenzene would involve optimizing the molecular geometry to find the lowest energy arrangement of its atoms. This process yields important data such as bond lengths, bond angles, and dihedral angles.

However, specific DFT studies predicting the optimized geometry and energetics for this compound have not been identified in the surveyed literature. For context, DFT calculations on related, yet different, molecules like 5-Bromobenzene-1,3-dicarbonitrile have been performed using the B3LYP functional with a 6-311G(d,p) basis set to determine its optimized geometry and vibrational frequencies. researchgate.net Similarly, studies on other substituted benzenes often employ DFT to understand their structural and electronic properties. mdpi.comresearchgate.net Without a dedicated study, a theoretical data table for this compound's ground state cannot be generated.

Table 1: Hypothetical DFT Data for this compound (Illustrative Only)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-Br | Data not available |

| C-F | Data not available |

| C-C (Aromatic) | Data not available |

| C-C (Benzyl) | Data not available |

| **Bond Angles (°) ** | |

| C-C-Br | Data not available |

| C-C-F | Data not available |

| Energetics | |

| Total Energy (Hartree) | Data not available |

| Dipole Moment (Debye) | Data not available |

| Note: This table is for illustrative purposes only. No published data is available for this specific compound. |

Ab Initio Methods (e.g., CASSCF, CASPT2) for Excited State Characterization

While DFT is powerful for ground-state properties, ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) and a second-order perturbation theory correction (CASPT2) are often required for an accurate description of electronically excited states. These methods are crucial for understanding a molecule's photochemistry, photophysics, and UV-visible absorption spectra. They involve a more rigorous treatment of electron correlation, which is essential for characterizing the energy and nature of different excited states.

A search of scientific literature reveals no specific ab initio calculations (CASSCF or CASPT2) focused on the excited state characterization of this compound.

Conformational Analysis and Potential Energy Surface Mapping

Due to the rotational freedom of the benzyl (B1604629) group relative to the fluorobromobenzene ring, this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES), which plots the molecule's energy as a function of one or more of its geometric parameters, such as the dihedral angle between the two aromatic rings.

Detailed conformational analyses and potential energy surface maps for this compound are not available in published research.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Specific FMO analyses, including visualizations of the HOMO and LUMO and calculations of their energy gap for this compound, have not been reported. For other molecules, such as 5-Bromobenzene-1,3-dicarbonitrile, the HOMO-LUMO gap has been calculated to assess reactivity. researchgate.net

Table 2: Hypothetical FMO Data for this compound (Illustrative Only)

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

| Note: This table is for illustrative purposes only. No published data is available for this specific compound. |

Computational Spectroscopy and Predictive Modeling

Computational methods can predict various types of spectra, which can then be used to validate and interpret experimental results.

GIAO-NMR Chemical Shift Calculations for Experimental Validation

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. By performing a GIAO calculation on a DFT-optimized geometry, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure.

While commercial suppliers may possess NMR data for this compound for quality control purposes, detailed GIAO-NMR chemical shift calculations and their comparison with experimental spectra have not been published in the scientific literature. bldpharm.com

Vibrational Frequency Predictions for IR and Raman Spectra

Computational chemistry provides powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. These predictions are invaluable for interpreting experimental spectra and for understanding the vibrational modes associated with different functional groups within a molecule. For this compound, theoretical calculations would typically be performed using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)).

The output of such a calculation would be a list of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. Each frequency corresponds to a specific normal mode of vibration, which can be visualized to understand the atomic motions involved. For instance, one would expect to identify characteristic stretching frequencies for the C-H bonds of the aromatic rings and the methylene (B1212753) bridge, C-C stretching modes within the rings, C-Br and C-F stretching modes, and various bending and torsional modes.

A hypothetical data table of predicted vibrational frequencies for this compound, based on common frequency ranges for its constituent functional groups, is presented below. It is important to note that these are representative values and actual calculated frequencies may vary.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

| C-Br Stretch | 680 - 515 |

| CH₂ Bend | 1485 - 1445 |

| Aromatic C-H Bend | 900 - 675 |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in exploring the potential chemical reactions of this compound, identifying the most likely pathways, and characterizing the high-energy transition states that connect reactants, intermediates, and products.

Computational Elucidation of Reaction Mechanisms and Intermediates

To elucidate reaction mechanisms, computational chemists would model the interaction of this compound with various reagents. For example, in a study of nucleophilic aromatic substitution, one could model the approach of a nucleophile to the fluorobenzene (B45895) ring. The calculations would aim to locate all stable molecules along the reaction coordinate, including any reaction intermediates. The geometry of these intermediates, such as Meisenheimer complexes, can be optimized to understand their structure and stability.

Calculation of Activation Energies and Reaction Barriers

A critical aspect of reaction pathway modeling is the calculation of activation energies. By locating the transition state structure for a given reaction step and calculating its energy relative to the reactants, the energy barrier for that step can be determined. This information is vital for predicting the kinetics of a reaction. For this compound, one could, for instance, compare the activation energies for nucleophilic substitution at the carbon bearing the bromine versus the fluorine to predict regioselectivity.

A hypothetical reaction coordinate diagram for a substitution reaction might show the relative energies of the reactants, transition state, and products. The difference in energy between the reactants and the transition state would represent the activation energy.

Consideration of Solvation Effects in Computational Simulations

Reactions are typically carried out in a solvent, which can have a significant impact on reaction pathways and energetics. Computational models can account for these solvent effects through either explicit or implicit solvation models. In an explicit model, individual solvent molecules are included in the calculation. In an implicit model, the solvent is treated as a continuous medium with a defined dielectric constant. The choice of model depends on the specific system and the desired level of accuracy. For reactions involving charged species or significant dipole moment changes, including solvation effects is crucial for obtaining meaningful results.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While the core structure of this compound is relatively rigid, the molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the benzyl group to the fluorobenzene ring. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule and to understand its dynamic behavior over time.

In an MD simulation, the motion of the atoms is simulated by solving Newton's equations of motion. This provides a trajectory of the molecule's positions and velocities over time. Analysis of this trajectory can reveal the most stable conformations, the energy barriers between them, and the timescales of conformational changes. For this compound, MD simulations could provide insights into the preferred orientation of the two aromatic rings relative to each other.

Applications and Advanced Transformations of 1 Benzyl 3 Bromo 5 Fluorobenzene As a Synthetic Synthon

Utility as a Versatile Building Block in Complex Molecule Synthesis

The unique arrangement of the benzyl (B1604629), bromo, and fluoro substituents on the aromatic core of 1-benzyl-3-bromo-5-fluorobenzene allows for selective chemical transformations at each site. This selectivity is key to its utility as a synthon, enabling chemists to build up molecular complexity in a controlled manner.

Strategic Derivatization through Bromine Functionality

The bromine atom on the aromatic ring is a key handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is well-established and allows for its selective transformation in the presence of the less reactive C-F bond and the benzylic C-H bonds under specific conditions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl linkages by coupling the aryl bromide with a boronic acid or its ester derivative. While specific examples for this compound are not extensively documented in readily available literature, the general utility of aryl bromides in Suzuki-Miyaura reactions is vast. nih.gov For instance, the palladium-catalyzed cross-coupling of benzyl halides with potassium aryltrifluoroborates demonstrates the feasibility of such transformations on related structures. nih.gov The reaction of bromo- and chloro-substituted benzyl esters with two types of boronic acids in successive Suzuki-Miyaura couplings further highlights the selective reactivity that can be achieved. nih.gov

Mizoroki-Heck Reaction: The reaction of aryl bromides with alkenes to form substituted alkenes is another cornerstone of palladium catalysis. The bromine atom in this compound can serve as the halide component in this transformation. Studies on the Mizoroki-Heck reaction of various aromatic bromides with fluorous alkenes have shown high yields, indicating the robustness of this method for creating complex unsaturated systems. researchgate.net Nickel-catalyzed variants have also been developed for the Heck-type reactions of benzyl chlorides and simple olefins, expanding the toolbox for such transformations. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of arylamines from aryl halides. The C-Br bond in the target molecule is a suitable substrate for this palladium-catalyzed amination, allowing for the introduction of nitrogen-containing functional groups.

Other Derivatizations:

Lithiation and Grignard Reagent Formation: The bromine atom can be exchanged with lithium using organolithium reagents to form an aryllithium species. This powerful nucleophile can then react with a wide range of electrophiles. Studies on the lithiation of fluorinated bromobenzenes have shown that bromine-lithium exchange is a facile process. psu.edu Similarly, the formation of a Grignard reagent by reacting with magnesium metal is a viable pathway to create a carbon-centered nucleophile.

The following table summarizes the key transformations involving the bromine functionality:

| Reaction Type | Reagents/Catalyst | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivative |

| Mizoroki-Heck Reaction | Alkene, Pd catalyst, Base | Substituted alkene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Arylamine |

| Lithiation | n-BuLi or t-BuLi | Aryllithium species |

| Grignard Formation | Mg metal | Grignard reagent |

Exploiting Fluorine as a Directing Group or Labile Site

The fluorine atom, being the most electronegative element, exerts a strong inductive effect on the benzene (B151609) ring, influencing its reactivity and regioselectivity in electrophilic aromatic substitutions. While generally deactivating the ring towards electrophilic attack, it is an ortho, para-director. libretexts.orgmasterorganicchemistry.comyoutube.com In the case of this compound, this directing effect can be used to control the position of further substitution on the aromatic ring, should the bromine and benzyl groups be unreactive under the chosen conditions.

Furthermore, under specific conditions, the C-F bond can act as a labile site for nucleophilic aromatic substitution (SNAr). While typically requiring electron-withdrawing groups to activate the ring, methods using organic photoredox catalysis have enabled the nucleophilic defluorination of unactivated fluoroarenes. nih.gov This allows for the introduction of nucleophiles such as azoles, amines, and carboxylic acids. nih.gov A notable example is the synthesis of benzyl 3-bromo-5-fluorophenyl ether from 1-bromo-3,5-difluorobenzene (B42898) and benzyl alcohol, where one of the fluorine atoms is displaced by the benzyl alkoxide. prepchem.com This demonstrates the potential for the fluorine in our target molecule to be replaced by a nucleophile, although the presence of the benzyl group might influence the reactivity.

Selective Reactions at the Benzylic Position

The benzylic position, the carbon atom of the benzyl group directly attached to the benzene ring, is particularly reactive due to the ability of the aromatic ring to stabilize intermediates such as radicals, carbocations, and carbanions.

Oxidation:

The benzylic C-H bonds are susceptible to oxidation to form a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize the benzylic position to a carboxylic acid. masterorganicchemistry.com Milder and more selective reagents can be used to achieve partial oxidation to the corresponding aldehyde or ketone. A variety of reagents, including IBX (2-iodoxybenzoic acid), Oxone, and mesyl peroxide, have been employed for benzylic oxidations. masterorganicchemistry.com

Substitution Reactions:

The benzylic position is also a prime site for substitution reactions. For instance, benzylic bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions. The resulting benzyl bromide is a versatile intermediate that can undergo nucleophilic substitution with a wide range of nucleophiles. The Suzuki-Miyaura coupling reaction has also been extended to include benzyl halides as coupling partners, allowing for the formation of diarylmethane structures. nih.govnih.gov

The following table provides examples of selective reactions at the benzylic position:

| Reaction Type | Reagents | Product |

| Benzylic Oxidation | KMnO4 or H2CrO4 | Benzoic acid derivative |

| Benzylic Oxidation (mild) | IBX, Oxone | Benzaldehyde or ketone derivative |

| Benzylic Bromination | NBS, light/radical initiator | Benzyl bromide derivative |

| Nucleophilic Substitution | Nucleophile (e.g., CN-, OR-) on benzyl bromide | Substituted benzyl derivative |

Construction of Advanced Molecular Architectures

The ability to selectively functionalize this compound at its three key positions makes it an excellent starting material for the synthesis of more complex and advanced molecular structures, including heterocyclic systems and precursors for materials with interesting photophysical or liquid crystalline properties.

Synthesis of Heterocyclic Systems and Annulation Reactions

The functional handles on this compound can be used to construct fused or appended heterocyclic rings. For example, derivatives of this compound can be used in reactions that lead to the formation of new rings.

A documented example, although with a focus on biological applications which are outside the scope of this article, is the synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones. nih.gov The synthetic route to these complex molecules involves the use of a benzyl-substituted bromo-aniline derivative, showcasing how the functionalities present in a molecule like this compound can be incorporated into larger, heterocyclic scaffolds. Another example is the synthesis of a 1-benzyl-5-bromo-6-fluorobenzotriazole, which demonstrates the formation of a five-membered nitrogen-containing heterocycle.

Annulation reactions, which involve the formation of a new ring onto an existing one, can be envisioned starting from derivatives of this compound. For instance, a Heck reaction between the bromine atom and an appropriately functionalized alkene could be followed by an intramolecular cyclization to form a fused ring system.

Preparation of Precursors for Advanced Materials (excluding biological applications)

The unique electronic properties imparted by the fluorine atom, combined with the potential for creating extended conjugated systems via the bromine and benzyl functionalities, make this compound an attractive precursor for advanced materials.

Liquid Crystals:

Fluorinated compounds are of significant interest in the field of liquid crystals due to their ability to modify properties such as dielectric anisotropy and melting behavior. beilstein-journals.orgrsc.org The synthesis of liquid crystals containing fluorobenzene (B45895) units has been reported, where the fluorine substitution plays a crucial role in determining the mesomorphic properties. researchgate.net Bent-shaped liquid crystals, which can be derived from 1,3-disubstituted benzene cores, are another area where derivatives of our target molecule could find application. ajchem-a.com By elaborating the structure of this compound through cross-coupling reactions, it is possible to synthesize rod-like or bent-shaped molecules with the potential to exhibit liquid crystalline phases.

Luminescent Polymers:

Fluorinated poly(p-phenylenevinylene)s (PPVs) are a class of luminescent polymers with potential applications in organic light-emitting diodes (OLEDs). mdpi.com The synthesis of these polymers often involves the cross-coupling of dihaloarenes with divinyl monomers. A di-functionalized derivative of this compound could serve as a monomer in such polymerizations, with the fluorine atom helping to tune the electronic and photophysical properties of the resulting polymer. The Stille cross-coupling reaction between bis-stannylated vinylic monomers and aryl dihalides is a common method for synthesizing PPVs, a strategy where a di-functionalized version of our target molecule could be employed. mdpi.com

Design and Synthesis of Supramolecular Assemblies and Dendrimers (excluding biological applications)

While specific examples utilizing this compound in the construction of supramolecular assemblies and dendrimers are not extensively documented in the current literature, its structural motifs suggest a high potential for such applications. The distinct reactivity of the C-Br and C-F bonds, coupled with the steric and electronic influence of the benzyl group, allows for its use as a versatile building block, or "tecton," in supramolecular chemistry.

The bromo substituent can readily participate in halogen bonding, a non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base. This directional interaction is increasingly being used to control the self-assembly of molecules into well-defined one-, two-, and three-dimensional structures. The fluorine atom can also participate in weaker non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, further guiding the assembly process.

In the context of dendrimer synthesis, this compound could serve as a core or a branching unit. The bromo group is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the attachment of other molecular fragments. By carefully choosing the reaction conditions, it is possible to selectively functionalize the bromo position while leaving the fluoro and benzyl groups intact. This orthogonality is a key principle in the divergent synthesis of dendrimers, where successive generations of branching units are added to a central core.

Table 1: Potential Roles of Functional Groups in Supramolecular and Dendrimer Synthesis

| Functional Group | Potential Role | Type of Interaction/Reaction |

| Bromo | Halogen bond donor, Cross-coupling handle | Non-covalent, C-C/C-N bond formation |

| Fluoro | Hydrogen bond acceptor, Dipole-dipole interactions | Non-covalent |

| Benzyl | Steric control, π-π stacking | Non-covalent |

Development of Novel Synthetic Methodologies Based on this compound

The unique electronic and steric properties of this compound make it an interesting substrate for the development of new synthetic methods.

The presence of a bromo substituent makes this compound a classic substrate for a wide array of palladium-catalyzed cross-coupling reactions. However, more innovative transformations such as C-H activation are of considerable interest. The positions ortho to the benzyl group and ortho to the fluorine and bromine atoms are potential sites for direct functionalization via C-H activation.

For instance, palladium-catalyzed C-H arylation could be envisioned where the bromo- and fluoro-substituted ring of one molecule is coupled with an activated C-H bond on the benzyl group of another. The directing-group ability of the substituents would play a crucial role in determining the regioselectivity of such a reaction.

Innovative C-C bond formations could also exploit the differential reactivity of the C-Br and C-F bonds. For example, a sequential cross-coupling strategy could be employed. The more reactive C-Br bond could be functionalized first, for example, via a Suzuki coupling. The resulting product, now bearing a new substituent, could then undergo a second coupling reaction at a different position, potentially activated by the first transformation.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govmdpi.com this compound, with its multiple reactive sites, is a prime candidate for inclusion in novel MCRs.

For example, the bromo-substituted aromatic ring could be a component in a palladium-catalyzed MCR. An imaginative one-pot synthesis could involve the in-situ formation of an organometallic reagent from the C-Br bond, which then reacts with two or more other components to build a complex molecular structure. The fluorine and benzyl groups would be carried through the reaction sequence, providing points for further diversification in subsequent steps. The development of such MCRs would offer a rapid and efficient route to libraries of complex molecules based on the this compound scaffold. scielo.br

In-depth Structure-Reactivity Relationship Studies of this compound Derivatives (excluding biological activity)

The reactivity of the aromatic ring in this compound is significantly influenced by its three distinct substituents. Understanding the interplay of their electronic and steric effects is crucial for predicting and controlling the outcomes of chemical reactions.

The benzyl group is a weak electron-donating group through induction and hyperconjugation, thus slightly activating the ring to which it is attached. However, its primary influence is often steric, potentially hindering reactions at the adjacent ortho positions.

Table 2: Predicted Influence of Substituents on Electrophilic Aromatic Substitution

| Position | Substituent Effects | Predicted Reactivity |

| 2 | Ortho to Benzyl and Fluoro | Sterically hindered, electronically deactivated by F |

| 4 | Ortho to Bromo and Fluoro | Electronically deactivated by F and Br |

| 6 | Ortho to Benzyl and Bromo | Sterically hindered, electronically deactivated by Br |

In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the fluorine and bromine atoms would activate the ring, particularly at the positions ortho and para to these halogens. The fluorine atom is generally a better leaving group than bromine in uncatalyzed nucleophilic aromatic substitution, but this can be altered under specific reaction conditions.